

Application Notes: Tricaprylin as a Vehicle for Poorly Soluble Drugs

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Compound of Interest

Compound Name: *Tricaprylin*

Cat. No.: *B1683027*

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Introduction

Tricaprylin, also known as glyceryl tricaprylate, is a medium-chain triglyceride (MCT) composed of a glycerol backbone esterified with three caprylic acid (C8) fatty acids.[1][2] It is a clear, colorless to pale-yellow, odorless, and non-greasy liquid.[1][3] Due to its unique physicochemical properties, **tricaprylin** has gained significant attention in the pharmaceutical industry as a versatile and effective vehicle for the delivery of poorly water-soluble drugs.[4][5] Its use as a solubilizer, absorption enhancer, and neutral carrier makes it a valuable excipient in various dosage forms, including oral, topical, and parenteral formulations.[3][6]

Properties and Advantages of Tricaprylin

Tricaprylin offers several advantages as a drug delivery vehicle, primarily stemming from its chemical nature and physiological behavior.

- **High Solubilizing Capacity:** As a lipophilic solvent, **tricaprylin** can effectively dissolve a wide range of poorly water-soluble (lipophilic) active pharmaceutical ingredients (APIs).[5][7] This is a critical attribute for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, where low aqueous solubility is a major barrier to oral bioavailability.[8]
- **Enhanced Bioavailability:** By pre-dissolving the drug, **tricaprylin** helps to bypass the dissolution step in the gastrointestinal (GI) tract, which is often the rate-limiting step for the absorption of poorly soluble drugs.[4][9] Upon ingestion, **tricaprylin** is hydrolyzed by lipases

into caprylic acid and glycerol, which can then form mixed micelles with bile salts, further aiding in the solubilization and absorption of the drug.[5][10]

- **Safety and Biocompatibility:** **Tricaprylin** is generally recognized as safe (GRAS) and has a well-established safety profile.[3] It is a naturally derived substance and is readily metabolized by the body.[5]
- **Stability:** **Tricaprylin** exhibits high stability against oxidation and is not sensitive to heat, which simplifies manufacturing and storage conditions.[3] It has a very low water content, making it resistant to hydrolytic degradation.[3]
- **Versatility in Formulation:** It is used as the oily phase in a variety of lipid-based drug delivery systems (LBDDS), including simple oil solutions, self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS).[3][9][11] It is also used in topical creams, lotions, and as a vehicle for intramuscular injections.[3][12]

Physicochemical Properties of **Tricaprylin**

Property	Value	References
Synonyms	Glyceryl tricaprylate, Trioctanoin, Caprylic triglyceride	[3] [4]
CAS Number	538-23-8	[4]
Molecular Formula	C27H50O6	[4]
Molecular Weight	470.7 g/mol	[2] [3]
Appearance	Clear, colorless to pale-yellow oily liquid	[1] [3]
Solubility	Soluble in most organic solvents; insoluble in water	[1] [13]
Melting Point	9 - 11 °C	[4]
Boiling Point	233 - 235 °C / 1 mmHg	[4]
Density	~0.960 g/cm ³	[4]

Quantitative Data: Solubility of APIs in **Tricaprylin**

The ability of **tricaprylin** to solubilize various APIs is a key factor in its utility. The following table summarizes the solubility of select drugs in **tricaprylin**.

Active Pharmaceutical Ingredient (API)	Solubility in Tricaprylin (at 25°C)	Reference(s)
Ibuprofen	10.5 wt%	[14]
Entecavir 3-palmitate (EV-P)	0.03 mg/mL	[12]

Note: Solubility can be temperature-dependent and may vary based on the specific experimental conditions.[\[7\]](#)

Experimental Protocols

Herein are detailed protocols for the evaluation and use of **tricaprylin** in pharmaceutical formulations.

Protocol 1: Determination of Drug Solubility in Tricaprylin

Objective: To determine the saturation solubility of a poorly water-soluble drug in **tricaprylin**.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Tricaprylin**
- Vials with screw caps
- Shaking incubator or isothermal shaker
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for the API
- Volumetric flasks and pipettes
- Appropriate solvent for the analytical method

Methodology:

- Add an excess amount of the API to a known volume or weight of **tricaprylin** in a glass vial. This ensures that saturation is reached.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

- After the incubation period, visually inspect the vials to confirm the presence of undissolved API.
- Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid API from the saturated solution.
- Carefully collect an aliquot of the clear supernatant (the saturated drug solution in **tricaprylin**).
- Accurately weigh the aliquot and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of the API in the diluted sample using a validated HPLC or other appropriate analytical method.
- Calculate the saturation solubility of the API in **tricaprylin**, typically expressed as mg/mL or % w/w.

Protocol 2: Preparation of a Tricaprylin-Based Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS using **tricaprylin** as the oil phase to enhance the oral delivery of a poorly soluble drug. SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosolvent, that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous media.[\[11\]](#)[\[15\]](#)

Materials:

- API
- **Tricaprylin** (Oil)
- Surfactant (e.g., Tween 80, Kolliphor® EL)
- Cosolvent/Cosurfactant (e.g., Transcutol®, Propylene Glycol)
- Glass beakers

- Magnetic stirrer and stir bar
- Water bath or heating plate

Methodology:

- Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and cosolvents to select the components with the highest solubilizing capacity (as per Protocol 1).
- Formulation Preparation: a. Accurately weigh the required amounts of **tricaprylin**, surfactant, and cosolvent into a glass beaker. The ratios of these components are critical and are often optimized using pseudo-ternary phase diagrams.[\[11\]](#) b. Place the beaker on a magnetic stirrer and mix the components at a moderate speed until a homogenous, clear mixture is obtained. Gentle heating (e.g., 40°C) may be applied to facilitate mixing. c. Add the pre-weighed API to the excipient mixture. d. Continue stirring until the API is completely dissolved in the mixture. The final formulation should be a clear, isotropic liquid.
- Characterization of the SEDDS: a. Self-Emulsification Assessment: Add a small amount (e.g., 1 mL) of the prepared SEDDS to a larger volume (e.g., 250 mL) of distilled water or simulated gastric fluid at 37°C with gentle agitation. Observe the spontaneity of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky). b. Droplet Size Analysis: Measure the globule size, polydispersity index (PDI), and zeta potential of the emulsion formed upon dilution using a dynamic light scattering (DLS) instrument. Droplet sizes for nanoemulsions are typically below 100 nm.[\[15\]](#)

Protocol 3: In Vitro Drug Release Testing

Objective: To evaluate the in vitro release profile of the drug from the **tricaprylin**-based formulation. This is a critical step for predicting the in vivo performance of the formulation.[\[16\]](#)
[\[17\]](#)

Materials:

- Drug-loaded **tricaprylin** formulation (e.g., SEDDS)
- Dissolution apparatus (e.g., USP Apparatus II - Paddle)

- Release medium (e.g., simulated gastric fluid, simulated intestinal fluid)
- Dialysis membrane with an appropriate molecular weight cut-off (MWCO) or another suitable separation technique.[18]
- Syringes and filters
- HPLC system or other validated analytical method

Methodology:

- Set up the dissolution apparatus with the chosen release medium (e.g., 900 mL) maintained at $37 \pm 0.5^{\circ}\text{C}$.
- Accurately weigh an amount of the formulation equivalent to a specific dose of the API and place it inside a dialysis bag.
- Seal the dialysis bag and place it in the dissolution vessel.
- Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).
- At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a sample of the release medium from outside the dialysis bag.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Filter the samples if necessary.
- Analyze the samples for drug content using a validated analytical method.
- Calculate the cumulative percentage of drug released at each time point and plot the drug release profile. An in vitro lipolysis model can also be employed for a more biorelevant assessment, as it simulates the digestion of lipids in the GI tract.[19]

Visualizations

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// Nodes SEDDS_Capsule [label="SEDDS Formulation in Capsule\n(API + Tricaprylin +  
Surfactant)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; GI_Fluid  
[label="Aqueous GI Fluids\n(Stomach/Intestine)", fillcolor="#F1F3F4", fontcolor="#202124",  
shape=invhouse]; Emulsification [label="Spontaneous Emulsification", fillcolor="#4285F4",  
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droplets\n(Drug solubilized in core)", fillcolor="#34A853", fontcolor="#FFFFFF",  
shape=doublecircle]; Lipolysis [label="Digestion by Lipases", fillcolor="#EA4335",  
fontcolor="#FFFFFF", shape=cds]; Absorption [label="Drug Absorption via\nEnterocytes &  
Lymphatic System", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=hexagon];  
  
// Edges SEDDS_Capsule -> GI_Fluid [label="Oral Administration"]; GI_Fluid -> Emulsification;  
Emulsification -> Nano_Droplets; Nano_Droplets -> Lipolysis [label="Enhanced surface area"];  
Lipolysis -> Absorption [label="Formation of mixed micelles"]; } end_dot Caption: Mechanism of  
drug absorption from a tricaprylin-based SEDDS.
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